6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid
Overview
Description
FK-838 is a chemical compound known for its role as an adenosine subtype-1 receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions such as renal failure and hypertension .
Preparation Methods
The synthesis of FK-838 involves several key steps:
Grignard Condensation: Phenylethynylmagnesium bromide reacts with acetic anhydride in tetrahydrofuran to produce 4-phenyl-3-butyn-2-one.
Cyclization: The resulting compound undergoes cyclization with 1-aminopyridinium iodide in the presence of potassium hydroxide in dichloromethane, yielding pyrazolopyridine.
Reaction with 2-oxoacetic acid: This intermediate reacts with 2-oxoacetic acid in acetic acid and dimethoxyethane to form a butyric acid derivative.
Cyclization with Hydrazine: The butyric acid derivative is cyclized with hydrazine in hot dimethylacetamide to produce pyridazinone.
Condensation and Hydrolysis: The final steps involve condensation with 4-bromobutyric acid ethyl ester using benzyltriethylammonium chloride in hot dimethoxyethane/methanol, followed by hydrolysis with sodium hydroxide.
Chemical Reactions Analysis
FK-838 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: These are crucial for forming the core structure of FK-838, involving reagents like potassium hydroxide and hydrazine.
Scientific Research Applications
Mechanism of Action
FK-838 exerts its effects by antagonizing adenosine subtype-1 receptors. This action leads to a reduction in plasma renin activity and plasma aldosterone concentration, which in turn helps to lower blood pressure and protect renal function. The compound’s ability to inhibit sodium reabsorption in the kidneys further contributes to its antihypertensive effects .
Comparison with Similar Compounds
FK-838 is unique among adenosine receptor antagonists due to its specific targeting of subtype-1 receptors. Similar compounds include:
BG-9719: Another adenosine receptor antagonist with similar therapeutic applications.
KW-3902: Known for its role in treating renal failure.
These compounds share some structural similarities with FK-838 but differ in their specific receptor targets and therapeutic uses.
Properties
IUPAC Name |
4-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-18-12-11-16(22-25(18)14-6-10-19(27)28)20-17-9-4-5-13-24(17)23-21(20)15-7-2-1-3-8-15/h1-5,7-9,11-13H,6,10,14H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPZJACCBMNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156936 | |
Record name | FK 838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131185-37-0 | |
Record name | 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131185-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FK 838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131185370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FK 838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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